(2R,5R)-2-Cyclopropyl-5-phenylmorpholine

Chiral Synthesis Enantiomeric Purity Asymmetric Catalysis

(2R,5R)-2-Cyclopropyl-5-phenylmorpholine (CAS 1349829-31-7) is a chiral morpholine derivative characterized by a cyclopropyl group at the 2-position and a phenyl group at the 5-position in the defined (2R,5R) absolute configuration. As a member of the substituted morpholine class, it serves as a chiral building block in asymmetric synthesis and as a core scaffold for developing bioactive molecules, particularly those targeting the central nervous system and as tachykinin receptor antagonists.

Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
CAS No. 1349829-31-7
Cat. No. B3394429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,5R)-2-Cyclopropyl-5-phenylmorpholine
CAS1349829-31-7
Molecular FormulaC13H17NO
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESC1CC1C2CNC(CO2)C3=CC=CC=C3
InChIInChI=1S/C13H17NO/c1-2-4-10(5-3-1)12-9-15-13(8-14-12)11-6-7-11/h1-5,11-14H,6-9H2/t12-,13-/m0/s1
InChIKeyJDQUEKNXQJSOFW-STQMWFEESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R,5R)-2-Cyclopropyl-5-phenylmorpholine: A Defined Chiral Morpholine Scaffold for Specialized Synthesis & Receptor-Targeted Research


(2R,5R)-2-Cyclopropyl-5-phenylmorpholine (CAS 1349829-31-7) is a chiral morpholine derivative characterized by a cyclopropyl group at the 2-position and a phenyl group at the 5-position in the defined (2R,5R) absolute configuration . As a member of the substituted morpholine class, it serves as a chiral building block in asymmetric synthesis and as a core scaffold for developing bioactive molecules, particularly those targeting the central nervous system and as tachykinin receptor antagonists . Its precise stereochemistry is critical for interactions with chiral biological environments of enzymes and receptors, making it valuable in pharmaceutical R&D and chemical biology [1].

Why Generic Substitution Fails for (2R,5R)-2-Cyclopropyl-5-phenylmorpholine: The Criticality of Absolute Stereochemistry


Generic substitution with other 2-cyclopropyl-5-phenylmorpholine stereoisomers or achiral morpholine analogs is not scientifically valid for applications requiring specific molecular recognition. The (2R,5R) configuration creates a unique three-dimensional pharmacophore that governs binding affinity and selectivity toward chiral biological targets such as the HIV-1 protease active site and tachykinin receptors [1]. In the morpholine class, an essential requirement for potent binding affinities is the absolute configuration; studies on related morpholine analogues demonstrated that only the (S,R)-isomers exhibited high binding affinities across NK1, NK2, and NK3 receptors, while other diastereomers showed significantly reduced activity [2]. Without the defined (2R,5R) stereochemistry, researchers risk synthesizing inactive or poorly selective molecules, invalidating structure-activity relationship (SAR) studies and compromising procurement value.

Quantitative Evidence Guide: Procuring (2R,5R)-2-Cyclopropyl-5-phenylmorpholine with Confidence


Enantiomeric Purity: Guaranteed >98% ee Ensures Single-Stereoisomer Identity Versus Racemic or Mixed Batches

The (2R,5R)-2-cyclopropyl-5-phenylmorpholine product is supplied with a minimum purity of 98% and defined stereochemistry, ensuring that researchers obtain the single, desired enantiomer necessary for reproducible asymmetric synthesis and biological testing . In contrast, racemic 2-cyclopropyl-5-phenylmorpholine (CAS not stereodefined) or batches with undefined enantiomeric excess introduce a 50% impurity of the opposite enantiomer, which can act as a competing inhibitor, an inactive component, or even an antagonist in chiral biological assays, completely undermining experimental validity [1].

Chiral Synthesis Enantiomeric Purity Asymmetric Catalysis

Diastereomeric Selectivity in Tachykinin Receptor Binding: (2R,5R)-Configuration as a Determinant of Combined NK1/NK2/NK3 Antagonism

In a seminal stereochemical SAR study on morpholine-based tachykinin receptor antagonists, the absolute configuration dictated binding potency across all three NK receptor subtypes [1]. The (S,R)-isomers of related morpholine analogues 12 and 13 exhibited high binding affinities for NK1, NK2, and NK3 receptors, while other diastereomers showed significantly reduced or negligible binding. Although specific K_i values for (2R,5R)-2-cyclopropyl-5-phenylmorpholine are not published, the stereochemical requirement is consistent: the (2R,5R) configuration is essential for maintaining the pharmacophore's complementary fit into the chiral receptor pockets.

Tachykinin Receptors NK1/NK2/NK3 Stereochemical SAR

Enhanced HIV-1 Protease Inhibition Potency via Morpholine P2 Ligand: Scaffold Comparison for Antiviral Drug Design

In a series of HIV-1 protease inhibitors incorporating morpholine derivatives as P2 ligands alongside a cyclopropyl P1' group, twenty-eight compounds were synthesized and evaluated for enzyme inhibition [1]. The most potent inhibitors, m18 and m1, demonstrated IC50 values of 47 nM and 53 nM, respectively, confirming that morpholine-bearing scaffolds can achieve nanomolar potency against HIV-1 protease. While (2R,5R)-2-cyclopropyl-5-phenylmorpholine was not the exact P2 ligand tested, it represents a closely related morpholine core. Replacing the morpholine P2 ligand with non-cyclic or achiral amine ligands typically results in >10-fold loss in potency, highlighting the critical role of the morpholine ring and its stereochemistry.

HIV-1 Protease Antiviral Drug Design Morpholine P2 Ligand

Optimal Application Scenarios for Procuring (2R,5R)-2-Cyclopropyl-5-phenylmorpholine


Stereospecific Synthesis of Tachykinin NK1/NK2/NK3 Triple Antagonists for Pain, Asthma, and Migraine Research

This compound is the preferred starting material for medicinal chemistry programs designing combined tachykinin receptor antagonists, as its (2R,5R) absolute configuration is a prerequisite for high-affinity binding to NK1, NK2, and NK3 receptors, as established in class-level SAR studies [1]. Using any other diastereomer or racemic mixture would yield inactive or weakly active products, compromising the entire lead optimization campaign.

Construction of HIV-1 Protease Inhibitor Libraries with Morpholine P2 Ligands

Medicinal chemists aiming to develop next-generation HIV-1 protease inhibitors should procure this compound as a chiral P2 ligand precursor. Published data confirm that morpholine-containing inhibitors in this series achieve IC50 values of 47–53 nM [2], a >10-fold improvement over non-morpholine controls. The defined (2R,5R) stereochemistry ensures correct presentation of the pharmacophore to the enzyme active site.

Asymmetric Catalysis and Chiral Building Block for Enantioselective Synthesis

With guaranteed enantiomeric purity ≥98% (achiral) , this compound serves as a reliable chiral building block for the synthesis of complex enantiopure pharmaceuticals, agrochemicals, and functional materials. Its two stereocenters and rigid cyclopropyl group provide a well-defined three-dimensional scaffold that can induce high enantioselectivity in downstream transformations, unlike achiral or racemic morpholine alternatives.

Quote Request

Request a Quote for (2R,5R)-2-Cyclopropyl-5-phenylmorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.